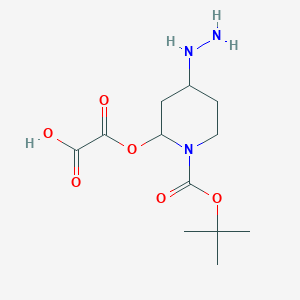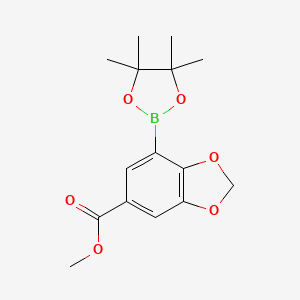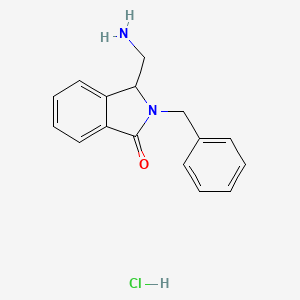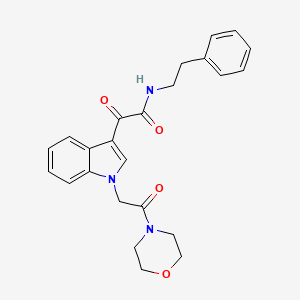![molecular formula C14H16N2O3 B2844070 6-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile CAS No. 2034455-61-1](/img/structure/B2844070.png)
6-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1,4-Dioxaspiro[4.5]decan-8-one” is a chemical compound with the molecular formula C8H12O3 . It is also known by other names such as Cyclohexanone ethylene acetal and Cyclohexanone ethylene ketal . It is used in the preparation of a series of potent analgesic compounds and as a building block in the synthesis of tritium labelled probes for the autoradiography study of the dopamine reuptake complex .
Synthesis Analysis
While specific synthesis methods for “6-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile” are not available, “1,4-Dioxaspiro[4.5]decan-8-one” has been used in a study of microwave-assisted reductive amination . It has also been converted into a series of 5-alkoxytryptamine derivatives including serotonin, melatonin, and bufotenin via a novel aromatization process .Molecular Structure Analysis
The molecular structure of “1,4-Dioxaspiro[4.5]decan-8-one” is available as a 2D Mol file or as a computed 3D SD file . The molecular weight is 142.1956 .Physical And Chemical Properties Analysis
“1,4-Dioxaspiro[4.5]decan-8-one” is a beige, odorless solid . It has a melting point range of 74 - 76 °C / 165.2 - 168.8 °F . The flash point and boiling point are not available .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
6-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile and its derivatives have been explored for their potential in the synthesis of various compounds with biological activity. A study by Ismail et al. (2003) focused on synthesizing and evaluating the antiprotozoal activity of aza-analogues of furamidine, including compounds derived from 6-(furan-2-yl)nicotinonitrile. These compounds showed promising activity against Trypanosoma and Plasmodium falciparum, with some being curative in an in vivo mouse model for Trypanosoma (Ismail et al., 2003).
Synthesis of Deuterium-Labelled Compounds
The synthesis of deuterium-labelled compounds using 6-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile derivatives has also been researched. Ismail and Boykin (2004) described the synthesis of deuterium-labelled 6-[5-(4-amidinophenyl)furan-2-yl]nicotinamidine, which could be significant in tracing and studying the behavior of such compounds in biological systems (Ismail & Boykin, 2004).
Precursor in Synthesis of Other Compounds
The 1,4-Dioxaspiro[4.5]decan-8-one structure, a close relative of 6-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile, has been used as a precursor in the synthesis of various other compounds. For example, it's been used in the synthesis of derivatives of benzofurazan and benzofuroxan, which have been studied under different conditions like acid hydrolysis (Samsonov & Volodarsky, 2000).
Chemosensing and Pharmacological Properties
Another study by Al-Hazmy et al. (2022) explored the chemosensing properties of coumarin derivatives, including compounds related to 6-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile. These compounds displayed significant antimicrobial and antioxidant activities, as well as anti-inflammatory and cytotoxic activities against various cancer cell lines, demonstrating their potential in pharmacological applications (Al-Hazmy et al., 2022).
Safety And Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .
Direcciones Futuras
Propiedades
IUPAC Name |
6-(1,4-dioxaspiro[4.5]decan-8-yloxy)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c15-9-11-1-2-13(16-10-11)19-12-3-5-14(6-4-12)17-7-8-18-14/h1-2,10,12H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTLMNCOFYHSSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1OC3=NC=C(C=C3)C#N)OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-(4-chlorophenyl)-2-{4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazin-1-yl}acetate](/img/structure/B2843991.png)
![3-(2,5-Dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2843994.png)
![4-cyano-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2843995.png)

![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-4-phenylbenzamide](/img/structure/B2843998.png)


![6-(3-Ethoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2844002.png)

![6-ethyl 3-methyl 2-[(4-{[methyl(phenyl)amino]sulfonyl}benzoyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B2844005.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2844007.png)
![1-(Chloromethyl)-3-(2,4,5-trimethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2844008.png)
